Cefathiamidine Impurity D
Description
Contextualization within β-Lactam Chemical Structures
Cefathiamidine (B193784) Lactone belongs to the broad class of β-lactam compounds. mdpi.com The defining feature of these compounds is the β-lactam ring, a four-membered cyclic amide. nih.gov This highly reactive ring is crucial to the bioactivity of many antibiotics. nih.gov Cefathiamidine Lactone is specifically a derivative of the cephalosporin (B10832234) subgroup of β-lactams. nih.govwikipedia.org Cephalosporins are characterized by a β-lactam ring fused to a six-membered dihydrothiazine ring, forming a 5-thia-1-azabicyclo[4.2.0]oct-2-ene nucleus. nih.govwikipedia.org
The formation of the lactone in Cefathiamidine Lactone involves an intramolecular reaction, specifically the lactonization between the hydroxymethyl group at the 3-position and the carboxylic acid at the 4-position of the cephalosporin core. globethesis.com This structural modification distinguishes it from its parent compound, Cefathiamidine.
Significance as a Chemical Entity and Degradation Product in Cephalosporin Studies
Cefathiamidine Lactone is primarily recognized as a major degradation product of Cefathiamidine, a first-generation cephalosporin antibiotic. nih.govnih.gov The study of such degradation products is crucial for understanding the stability and degradation pathways of the parent drug. smolecule.comoup.com The formation of Cefathiamidine Lactone from Cefathiamidine can occur under various conditions, including during storage or under stress conditions like heat, acid, or base exposure. nih.govoup.com
The identification and characterization of degradation products like Cefathiamidine Lactone are vital for ensuring the quality, safety, and efficacy of pharmaceutical formulations. oup.com Research into its formation helps in developing stable formulations and establishing appropriate storage conditions for Cefathiamidine. oup.com Furthermore, the synthesis of Cefathiamidine Lactone as a reference standard is essential for its accurate detection and quantification in impurity profiling of Cefathiamidine. google.com
Table 1: Chemical Properties of Cefathiamidine Lactone
| Property | Value |
| Molecular Formula | C17H24N4O4S2 |
| Molecular Weight | 412.53 g/mol |
| Stereochemistry | ABSOLUTE |
| Defined Stereocenters | 2 / 2 |
| E/Z Centers | 1 |
| Charge | 0 |
Data sourced from NCATS Inxight Drugs ncats.io
Table 2: Chemical Properties of Cefathiamidine
| Property | Value |
| Molecular Formula | C19H28N4O6S2 |
| Molecular Weight | 472.6 g/mol |
| IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| CAS Number | 33075-00-2 |
Data sourced from PubChem and PharmaCompass nih.govpharmacompass.com
Structure
2D Structure
Properties
CAS No. |
905712-22-3 |
|---|---|
Molecular Formula |
C17H24N4O4S2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[2-[[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-2-oxoethyl] N,N'-di(propan-2-yl)carbamimidothioate |
InChI |
InChI=1S/C17H24N4O4S2/c1-8(2)18-17(19-9(3)4)27-7-11(22)20-12-14(23)21-13-10(5-25-16(13)24)6-26-15(12)21/h8-9,12,15H,5-7H2,1-4H3,(H,18,19)(H,20,22)/t12-,15-/m1/s1 |
InChI Key |
CGKQBDIOPXYUGG-IUODEOHRSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Carbamimidothioic acid, N,N'-bis(1-methylethyl)-, 2-oxo-2-[[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]amino]ethyl ester |
Origin of Product |
United States |
Synthetic Pathways and Chemical Generation of Cefathiamidine Lactone
De Novo Synthetic Approaches
De novo synthesis refers to the creation of a complex molecule from simple precursors. In this context, it involves the directed and intentional construction of Cefathiamidine (B193784) Lactone, primarily for its use as a characterized reference material. nih.govnih.gov
The synthesis of potential impurities is a crucial step in pharmaceutical development, as these compounds are required as reference standards to ensure the identity, quality, and purity of the final drug substance. axios-research.comaxios-research.comsymeres.com Cefathiamidine Lactone, being a known impurity of Cefathiamidine, has been intentionally synthesized to serve this purpose. axios-research.comgoogle.com The structural confirmation of this impurity was achieved through its targeted synthesis, allowing for its use in analytical methods to monitor the quality of Cefathiamidine. google.com
One documented synthetic route was designed specifically to obtain a purer form of the lactone impurity. google.com This method strategically substitutes the typical starting material, 7-aminocephalosporanic acid (7-ACA), with deacetyl-7-aminocephalosporanic acid (D-7ACA). google.com The use of D-7ACA preemptively installs the necessary hydroxyl group that will participate in the subsequent lactonization. This deacetylated precursor is reacted with (2-aminothiazol-4-yl)acetyl chloride (ATC-HCl), a key intermediate in the synthesis of Cefathiamidine, to yield the target lactone. google.com The final product is then used as a reference standard for quality control in the manufacturing of Cefathiamidine hydrochloride. google.com
Below is a table summarizing the key components and conditions for this directed synthesis.
| Component/Condition | Description | Source |
| Starting Material | Deacetyl-7-aminocephalosporanic acid (D-7ACA) | google.com |
| Key Reagent | (2-aminothiazol-4-yl)acetyl chloride (ATC-HCl) | google.com |
| Solvent System | Water and a polar solvent (e.g., acetone) | google.com |
| Temperature | Cooled to -15 to -17 °C during reaction | google.com |
| pH Control | Triethylamine (B128534) used to maintain pH | google.com |
| Workup | Addition of concentrated hydrochloric acid and extraction with methylene (B1212753) dichloride | google.com |
| Isolation | Precipitation from acetone (B3395972) to yield solid lactone | google.com |
This interactive table details the specific parameters used in the directed synthesis of Cefathiamidine Lactone for use as a reference standard.
Annulation is a chemical process in which a new ring is constructed onto a molecule. wikipedia.org The formation of the Cefathiamidine Lactone ring is an intramolecular cyclization reaction, specifically an intramolecular esterification, which falls under the broader category of annulation reactions. nih.gov This key step involves the formation of a five-membered lactone ring. oup.com
The critical reaction is the cyclization between the hydroxymethyl group at the C-3 position and the carboxylic acid group at the C-4 position of the cephalosporin (B10832234) core. globethesis.com This process can be promoted under various conditions. In the directed synthesis described previously, the reaction is facilitated by controlling the pH with an organic base like triethylamine in a cooled solvent mixture. google.com
The broader field of organic chemistry offers various reagents and conditions to promote lactonization, which provides context for the types of conditions that could facilitate this transformation. These methods highlight the general chemical principles that can be applied to form lactone rings.
| Reagent/Catalyst Class | Example(s) | Mechanism/Application | Source(s) |
| Acid Catalysts | Concentrated H₂SO₄, HCl | Promotes intramolecular esterification in analogous cephalosporin derivatives. | google.com |
| Lewis Acids | ZnCl₂, SnCl₄ | Used in tandem aldol-lactonization processes to form β-lactones. | nih.gov |
| Oxidative Systems | Cu/nitroxyl catalysts, PIFA | Used for oxidative lactonization of diols or cyclization of alkynyl carboxylic acids. | organic-chemistry.org |
| Bases | Triethylamine | Used to control pH and facilitate ring closure in the directed synthesis of Cefathiamidine Lactone. | google.com |
This interactive table summarizes various reagents and catalysts that are generally employed to facilitate lactone formation (annulation) in organic synthesis.
Precursor-Based Formation Routes
The most common pathway for the generation of Cefathiamidine Lactone is not through intentional synthesis but as a natural consequence of the chemistry of its precursors, particularly during the manufacturing process or upon degradation. google.comresearchgate.net
Cefathiamidine Lactone is a known degradation product of Cefathiamidine. researchgate.net The formation occurs via an intramolecular lactonization reaction from a key derivative: Desacetyl Cefathiamidine. researchgate.netsmolecule.com This precursor, which can be formed by the hydrolysis of the acetyl group at the C-3 position of the cephalosporin structure, possesses a free hydroxymethyl group. globethesis.com
This 3-hydroxymethyl group is positioned appropriately to react with the carboxylic acid at the C-4 position of the same molecule. globethesis.com Under specific conditions, such as the presence of acid or heat, this intramolecular esterification occurs, leading to the closure of the five-membered lactone ring and the elimination of a water molecule. globethesis.comgoogle.comgoogle.com This transformation is a recognized degradation pathway for cephalosporin-type antibiotics that have a C-3 hydroxymethyl substituent. smolecule.com
Process-related impurities are chemical substances that form during the manufacturing or storage of a drug. symeres.comsynthinkchemicals.com Cefathiamidine Lactone is identified as a significant process-related impurity and degradation product in the production of Cefathiamidine hydrochloride. axios-research.comgoogle.com Its presence is noted to increase when solutions of Cefathiamidine hydrochloride are stored, indicating that it is a product of degradation over time. google.com
The investigation into the formation of such impurities is critical for ensuring the safety and efficacy of the final pharmaceutical product. axios-research.comnih.gov Studies of analogous cephalosporins provide insight into the specific process conditions that favor lactone formation. For example, in the synthesis of cefuroxime, an analogous lactone impurity is known to form under acidic conditions required for crystallization. google.comgoogle.com Furthermore, high temperatures used during the drying process can also unavoidably promote this lactonization reaction, significantly increasing the level of the impurity. google.com These findings suggest that the formation of Cefathiamidine Lactone is likely exacerbated by acidic pH and elevated temperatures during the manufacturing and drying steps of Cefathiamidine. google.comgoogle.com Controlling these process parameters is therefore essential to minimize the generation of this impurity. nih.gov
Mechanistic Investigations of Cefathiamidine Lactone Formation and Reactivity
Chemical Kinetics and Thermodynamics of Lactonization
The formation of Cefathiamidine (B193784) Lactone is an intramolecular cyclization reaction, a key process observed during the degradation of the parent compound, Cefathiamidine. nih.govresearchgate.net This transformation involves the nucleophilic attack of a hydroxyl group on the carboxylic acid moiety, resulting in a stable cyclic ester. The kinetics and thermodynamics of this lactonization are governed by several interconnected factors that influence both the rate at which the reaction occurs and the position of the final equilibrium.
The rate and extent of Cefathiamidine Lactone formation are highly sensitive to the chemical environment. Key factors include pH, temperature, and the composition of the solution, such as the presence and concentration of buffers.
pH: The pH of the solution is a critical determinant. The lactonization of cephalosporins is often catalyzed by both acid and base. pharmacy180.com In acidic solutions (pH < 6), an equilibrium is typically established that favors the hydroxy acid form, though lactone formation is significant. nih.gov As the pH increases towards neutral and alkaline conditions (pH > 6), the equilibrium shifts to strongly favor the ring-opened hydroxy acid form, as the carboxylate group becomes deprotonated and thus less electrophilic. nih.gov For the related Cefotiam lactone, synthesis is effectively carried out by controlling the pH, initially adjusting to 7.0 to dissolve the starting material and then acidifying to promote cyclization. google.com
Temperature: Temperature significantly impacts the reaction kinetics. The synthesis of the related Cefotiam lactone is conducted at very low temperatures (-15 to -17 °C) to control the reaction. google.com In general, for cephalosporin (B10832234) derivatives, higher temperatures can accelerate degradation pathways, including lactone formation. However, very harsh conditions, such as high temperatures, can also lead to a poor yield due to competing side reactions. researchgate.net The thermodynamics of lactonization are also temperature-dependent, with the enthalpy of formation being a key parameter. mdpi.com
Buffer Concentration: The type and concentration of buffer salts can influence the rate of lactone formation. This is due to general acid-base catalysis, where buffer components can act as proton donors or acceptors, facilitating the cyclization reaction. The kinetics of interconversion between the lactone and its hydroxy acid form have been shown to be dependent on buffer concentration for similar compounds. nih.gov
Table 1: Factors Influencing Cefathiamidine Lactone Formation
| Factor | Effect on Reaction Rate | Effect on Equilibrium | Source |
|---|---|---|---|
| pH | Catalyzed by both acid and base. Rate is pH-dependent. | In acidic conditions (pH < 6), equilibrium is established. In basic conditions (pH > 6), equilibrium strongly favors the ring-opened form. | pharmacy180.comnih.gov |
| Temperature | Rate increases with temperature, but very high temperatures can promote side reactions. Controlled low temperatures are used for synthesis. | Affects the thermodynamic favorability (enthalpy and entropy of formation). | google.comresearchgate.net |
| Buffer Concentration | Can catalyze the reaction through general acid-base catalysis, increasing the rate. | Can influence the position of the equilibrium by affecting the activity of reactants and products. | nih.gov |
| Substituent Groups | The specific chemical groups on the Cefathiamidine molecule influence the intrinsic reactivity and steric accessibility for cyclization. | The electronic and steric nature of substituents affects the relative stability of the cyclic lactone versus the open-chain hydroxy acid. | numberanalytics.com |
The choice of solvent plays a significant role in the lactonization of Cefathiamidine, influencing reaction pathways, rates, and yields. Polar solvents are typically used in the synthesis and degradation studies of cephalosporins. google.com
The synthesis of the closely related Cefotiam lactone utilizes a mixture of water and a polar organic solvent. google.com The presence of the organic solvent helps to dissolve the reactants and intermediates, while water participates in the reaction and pH control. Different polar solvents can be used, each affecting the reaction differently:
Acetonitrile (B52724): Used as a co-solvent with water in the synthesis of Cefotiam lactone. google.com It is also used in the mobile phase for chromatographic separation of Cefathiamidine and its degradation products, including the lactone. nih.govresearchgate.net
Methanol, Acetone (B3395972), DMF (Dimethylformamide): These are listed as alternative polar solvents for the synthesis, indicating their suitability for facilitating the lactonization reaction. google.com
Tetrahydrofuran (THF): Studies on other lactones have shown that solvents like THF can significantly accelerate reaction rates compared to water, which is attributed to differences in the solvation environment and hydrogen-bonding networks that affect the activation energy of the reaction. rsc.org
The solvent influences the reaction by stabilizing or destabilizing the transition state relative to the ground state. In lactonization, a polar protic solvent like water can form hydrogen bonds with the reactants, while a dipolar aprotic solvent might favor different reaction conformations. mdpi.com The selection of a solvent or a solvent mixture is therefore a critical step in controlling the outcome of the lactone formation. google.com
Table 2: Solvents Used in Cefathiamidine Lactone Formation and Analysis
| Solvent | Role/Context | Observation/Effect | Source |
|---|---|---|---|
| Acetonitrile | Co-solvent in synthesis; Mobile phase in HPLC | Effective for both reaction and subsequent purification/analysis. | nih.govresearchgate.netgoogle.com |
| Methanol | Alternative co-solvent in synthesis | Suitable polar solvent for the reaction. | google.com |
| Acetone | Alternative co-solvent in synthesis; Precipitation agent | Used as a reaction solvent and also to precipitate the final product from the aqueous phase. | google.com |
| DMF (Dimethylformamide) | Alternative co-solvent in synthesis | A polar aprotic solvent capable of supporting the reaction. | google.com |
| Water | Primary reaction medium | Essential for dissolving reactants and controlling pH, but its ratio to organic co-solvents is critical. | google.com |
Ring-Opening and Degradation Mechanisms
Cefathiamidine Lactone, once formed, is susceptible to further chemical transformations, primarily through ring-opening reactions. These degradation pathways are crucial for understanding the stability of the compound.
The most common degradation pathway for lactones is hydrolysis, which is the cleavage of the ester bond by water to form the parent hydroxycarboxylic acid. pharmacy180.comtestbook.com This reaction is essentially the reverse of lactonization and is subject to catalysis by both acids and bases. vaia.comlibretexts.org
Base-Catalyzed Hydrolysis: Under basic or neutral conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring. libretexts.org This leads to a tetrahedral intermediate which then collapses, breaking the C-O bond of the ring and forming the carboxylate and alcohol functionalities of the open-chain product. This process is generally irreversible because the resulting carboxylic acid is deprotonated to a carboxylate, which is resistant to nucleophilic attack by the alcohol. nih.gov
Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. A tetrahedral intermediate is formed, and after a series of proton transfers, the ring opens to yield the hydroxycarboxylic acid. Unlike base-catalyzed hydrolysis, this reaction is reversible, and an equilibrium between the lactone and the open-chain acid is established. testbook.comnih.gov
The rate of hydrolysis is pH-dependent. For many related compounds, the hydrolysis rate is slowest in the mid-pH range (around pH 4-5) and increases in both highly acidic and alkaline conditions. nih.govnih.gov Cefathiamidine Lactone is identified as a hydrolytic product of Cefathiamidine, confirming that these ring-opening and closing reactions are central to its chemical behavior in aqueous solutions. nih.gov
Beyond simple hydrolysis, Cefathiamidine Lactone can potentially undergo other chemical transformations. Cephalosporin derivatives are known to be complex molecules with multiple reactive sites. While specific studies on Cefathiamidine Lactone are limited, other potential pathways can be inferred from the behavior of related β-lactam and lactone compounds.
Further Degradation: The initial hydrolysis product, the open-chain hydroxy acid, may not be stable and could undergo further degradation, such as decarboxylation or oxidation, depending on the conditions. oup.com
Aminolysis: The lactone ring can react with amines to form amides. testbook.com
Reduction: The ester group of the lactone can be reduced to a diol using strong reducing agents like lithium aluminum hydride. testbook.com
Epimerization: Changes in stereochemistry at chiral centers adjacent to carbonyl groups can occur, particularly under basic conditions, leading to the formation of different diastereomers. nih.gov
Cefathiamidine Lactone is considered a major impurity that forms during the degradation of Cefotiam hydrochloride (a salt of Cefathiamidine), highlighting its role as a key intermediate in a cascade of degradation reactions. google.com
Stereochemical Considerations in Lactone Formation
The formation of a lactone from a chiral precursor like Cefathiamidine involves significant stereochemical considerations. The stereochemistry of the substituents on the newly formed lactone ring is determined by the stereochemistry of the parent molecule and the reaction mechanism.
Studies on the degradation of a similar cephalosporin, cefdinir (B1668824), have shown that its hydrolysis leads to the formation of lactam ring-opened γ-lactones as a mixture of four diastereoisomers. nih.gov This complexity arises from isomerization at both the C-6 and C-7 positions of the original cephalosporin structure. It was demonstrated that the lactones produced from cefdinir and its 7-epimer were enantiomeric pairs, confirming that the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov
The formation of Cefathiamidine Lactone involves the cyclization of Desacetyl Cefathiamidine. nih.govsmolecule.com The stereocenters present in the Desacetyl Cefathiamidine molecule will influence the spatial orientation required for the intramolecular attack, thereby determining the stereochemistry of the resulting lactone. It is plausible that, similar to cefdinir, Cefathiamidine Lactone can exist as multiple stereoisomers. nih.govdrugfuture.com The relative stability of these isomers can differ, with one configuration often being thermodynamically more stable. For instance, in some bicyclic lactone systems, the syn stereochemistry is favored because it is thermodynamically more stable and kinetically more accessible than the anti configuration. nih.gov
The stereochemical outcome is not altered during simple hydrolysis of the lactone ring itself unless the conditions are harsh enough to cause epimerization at a chiral center. reddit.com Therefore, the stereochemical integrity of the chiral centers not directly involved in the bond-breaking or bond-forming steps of lactonization and hydrolysis is generally maintained.
Advanced Analytical Methodologies for Cefathiamidine Lactone Characterization
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of Cefathiamidine (B193784) Lactone, providing detailed information about its atomic composition, connectivity, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise chemical structure of Cefathiamidine Lactone in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key expected signals for Cefathiamidine Lactone would include distinct resonances for the protons on the β-lactam ring, the newly formed lactone ring, the thiazole (B1198619) moiety, and the N-acyl side chain. The chemical shifts (δ) and spin-spin coupling constants (J) are critical for establishing the connectivity of protons. For instance, the coupling between the protons on the β-lactam ring is characteristic and confirms its integrity.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The most indicative signal for the formation of Cefathiamidine Lactone would be the resonance of the lactone carbonyl carbon, which is expected to appear in a distinct region of the spectrum (typically δ 170-180 ppm). This, along with the characteristic signal for the β-lactam carbonyl carbon (typically δ 160-175 ppm), provides definitive evidence of the compound's core structure. oregonstate.edu
2D NMR Techniques: To definitively assign all signals and confirm the structure, several 2D NMR experiments are utilized:
COSY (Correlation Spectroscopy): Maps the coupling relationships between protons, helping to trace out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between different functional groups and confirming the position of the lactone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is vital for determining the relative stereochemistry of the molecule. ufrgs.br
While specific experimental NMR data for Cefathiamidine Lactone is not publicly available, the application of these standard NMR techniques is the established method for its structural elucidation. researchgate.net
Table 1: Expected NMR Data for Structural Confirmation of Cefathiamidine Lactone
| Technique | Information Obtained | Key Expected Features for Cefathiamidine Lactone |
|---|---|---|
| ¹H NMR | Proton chemical environment and connectivity | Signals for β-lactam, lactone ring, and side chain protons with specific chemical shifts and coupling constants. |
| ¹³C NMR | Number and type of carbon atoms | Distinct signals for lactone carbonyl, β-lactam carbonyl, and other carbons in the core structure and side chain. |
| COSY | ¹H-¹H coupling correlations | Confirmation of proton-proton adjacencies within the spin systems. |
| HSQC | Direct ¹H-¹³C correlations | Assignment of protons to their directly attached carbons. |
| HMBC | Long-range ¹H-¹³C correlations | Confirmation of the overall molecular skeleton and placement of quaternary carbons and heteroatoms. |
| NOESY | Through-space proton correlations | Determination of relative stereochemistry and conformation. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of Cefathiamidine Lactone and for confirming its structure through fragmentation analysis. acdlabs.com It is a highly sensitive method suitable for identifying degradation products in complex mixtures. nih.gov
Molecular Mass Determination: Using a soft ionization technique such as Electrospray Ionization (ESI), the accurate molecular mass of the compound can be determined. Cefathiamidine Lactone is expected to show a protonated molecule [M+H]⁺ in positive ion mode. This high-resolution mass measurement allows for the calculation of its elemental formula (C₁₇H₂₄N₄O₄S₂), providing strong evidence for its identity.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pattern is a unique fingerprint of the molecule. For Cefathiamidine Lactone, key fragmentation pathways would involve the characteristic cleavage of the β-lactam and lactone rings. Common fragmentation patterns for lactones include the neutral losses of water (H₂O) and carbon monoxide (CO). researchgate.netnih.gov The fragmentation of the cephalosporin (B10832234) core and the side chain provides additional structural information, allowing for a complete confirmation of the molecule's identity as established during degradation studies. nih.govoup.com
Table 2: Predicted Mass Spectrometry Data for Cefathiamidine Lactone
| Analysis | Ionization Mode | Expected Observation | Purpose |
|---|---|---|---|
| High-Resolution MS | ESI Positive | [M+H]⁺ ion corresponding to the exact mass of C₁₇H₂₅N₄O₄S₂⁺ | Confirm molecular formula |
| Tandem MS (MS/MS) | ESI Positive | Fragment ions resulting from cleavage of β-lactam ring, lactone ring (loss of CO, H₂O), and side chain | Structural confirmation and fingerprinting |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. savemyexams.com For Cefathiamidine Lactone, the IR spectrum would provide clear evidence for the key structural motifs.
The most significant absorptions would be from the carbonyl stretching vibrations. The β-lactam carbonyl typically absorbs at a high wavenumber (around 1760 cm⁻¹), while the γ-lactone (a five-membered ring ester) also absorbs at a characteristically high frequency (around 1775 cm⁻¹), which is higher than that of open-chain or larger-ring esters. pg.edu.pl Other important bands would include N-H stretching from the amide group, C-H stretching from alkyl and aromatic-like (thiazole) parts of the molecule, and C-O stretching vibrations. msu.eduudel.edu
Table 3: Expected Characteristic IR Absorption Bands for Cefathiamidine Lactone
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| γ-Lactone Carbonyl (C=O) | Stretching | ~1775 |
| β-Lactam Carbonyl (C=O) | Stretching | ~1760 |
| Amide Carbonyl (C=O) | Stretching | 1650 - 1680 |
| Amide (N-H) | Stretching | 3300 - 3500 |
| Alkyl (C-H) | Stretching | 2850 - 3000 |
| Lactone (C-O) | Stretching | 1000 - 1300 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. anton-paar.com While patents exist detailing the powder X-ray diffraction (PXRD) patterns of the parent compound, Cefathiamidine, specific single-crystal X-ray data for Cefathiamidine Lactone is not found in the public domain. google.com
Should a suitable single crystal of Cefathiamidine Lactone be obtained, single-crystal X-ray diffraction analysis would provide precise atomic coordinates. sdu.dk This data would definitively confirm:
The formation and planarity of the γ-lactone ring.
The absolute configuration of all stereocenters within the molecule, which is crucial for understanding its chemical properties.
Precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice.
This technique is the most definitive method for structural proof, complementing the data obtained from spectroscopic methods performed in solution or the gas phase. nih.gov
Chromatographic Separation and Purity Assessment
Chromatographic techniques are vital for separating Cefathiamidine Lactone from its parent drug and other related impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and purity assessment of Cefathiamidine Lactone. nih.gov It is a robust technique used to ensure the quality of pharmaceutical substances by separating a compound from potential contaminants. researchgate.net
A reported method for the analysis of Cefathiamidine and its degradation products, including Cefathiamidine Lactone, utilizes reversed-phase HPLC. nih.gov The conditions for such a separation would be carefully optimized to achieve a good resolution between all components.
Table 4: Representative HPLC Method for Cefathiamidine Lactone Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase | Isocratic mixture of 1% acetate (B1210297) solution and acetonitrile (B52724) (e.g., 85:15 v/v) nih.gov |
| Detector | Photodiode Array (PDA) for UV absorbance measurement and peak purity analysis |
| Flow Rate | Typically 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25°C) |
This method, when coupled with a mass spectrometer (LC-MS), allows for the simultaneous separation and identification of Cefathiamidine Lactone in a sample mixture. nih.govoup.com Method validation according to regulatory guidelines would ensure its accuracy, precision, and linearity for quantitative purity analysis.
Gas Chromatography (GC) Applications
The application of Gas Chromatography (GC) for the direct analysis of Cefathiamidine Lactone, much like other cephalosporin antibiotics, is inherently challenging. The thermal lability of the β-lactam ring and the polar nature of the molecule typically lead to degradation within the high-temperature environment of the GC inlet and column. This can result in poor peak shape, low sensitivity, and inaccurate quantification.
However, GC is a valuable tool for the analysis of volatile organic impurities or residual solvents in the bulk drug substance of Cefathiamidine, which can indirectly inform on the purity of the material where Cefathiamidine Lactone might be present. For the analysis of non-volatile analytes like Cefathiamidine Lactone, derivatization is a necessary prerequisite to increase volatility and thermal stability. While specific derivatization methods for Cefathiamidine Lactone are not extensively documented in publicly available literature, general approaches for similar functional groups could be employed. Silylation, for example, is a common derivatization technique that replaces active hydrogens on polar functional groups with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility.
A typical headspace GC method for residual solvent analysis in cephalosporins, which could be adapted for related volatile impurities, is outlined below:
| Parameter | Condition |
| Column | Capillary column suitable for volatile compounds (e.g., DB-624) |
| Injector Temperature | 140 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Oven Temperature Program | Initial 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min (hold 5 min) |
| Carrier Gas | Nitrogen or Helium |
| Headspace Sampler Temp | 80 °C |
| Vial Equilibration Time | 30 minutes |
It is important to note that such a method is for volatile analytes and direct analysis of the lactone itself would necessitate the development of a specific derivatization-GC-MS method.
Hyphenated Techniques (e.g., LC-MS/MS) for Impurity Profiling
Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the cornerstone for the identification and quantification of non-volatile impurities like Cefathiamidine Lactone. The combination of the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry allows for the effective profiling of degradation products in complex mixtures.
Research has identified Cefathiamidine Lactone as a major degradation product of Cefathiamidine, alongside Desacetylcefathiamidine, especially under hydrolytic stress conditions. nih.gov The structural elucidation of these impurities is heavily reliant on LC-MS/MS. In a typical workflow, the parent drug is subjected to forced degradation (e.g., acid, base, oxidation, heat, light) as per ICH guidelines. The resulting mixture is then analyzed by LC-MS/MS.
The mass spectrometer, often a time-of-flight (TOF) or Orbitrap analyzer, provides high-resolution mass data, enabling the determination of the elemental composition of the impurity. Subsequent fragmentation (MS/MS) of the protonated molecular ion of the impurity provides structural information. The fragmentation pattern of Cefathiamidine Lactone would be compared to that of the parent Cefathiamidine to identify the structural modifications. The loss of the acetyl group and subsequent intramolecular cyclization to form the lactone ring is a characteristic degradation pathway for some cephalosporins.
A representative LC-MS method for the analysis of Cefathiamidine and its degradation products is summarized below:
| Parameter | Condition |
| LC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., 1% acetate solution) nih.gov |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Time-of-Flight (TOF) or Triple Quadrupole (QqQ) |
| Detection | Full scan and product ion scan modes |
This technique is not only qualitative but can be fully validated for quantitative purposes to monitor the levels of Cefathiamidine Lactone in stability studies and in finished product batches.
Solubility Studies in Solvent Systems for Analytical Applications
Understanding the solubility of Cefathiamidine Lactone is fundamental for the development of suitable analytical methods, particularly for liquid chromatography. The choice of solvent or solvent mixture is critical for sample preparation, ensuring the analyte is fully dissolved before injection into the analytical system.
The solubility of cephalosporins and their impurities can vary significantly depending on the pH and the polarity of the solvent. For reversed-phase HPLC, which is the most common analytical mode, mobile phases typically consist of a mixture of water (often with a buffer) and an organic modifier like acetonitrile or methanol.
Initial solubility screening for Cefathiamidine Lactone would likely involve a range of solvents with varying polarities, similar to those used for its parent compound, Cefathiamidine.
Commonly Used Solvents for Cephalosporin Analysis:
| Solvent/System | Purpose in Analytical Method Development |
| Water (HPLC Grade) | Primary solvent for aqueous component of mobile phases. |
| Acetonitrile (HPLC Grade) | Common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff. nih.gov |
| Methanol (HPLC Grade) | Alternative organic modifier, can alter selectivity compared to acetonitrile. |
| Phosphate (B84403) Buffers | Used to control the pH of the mobile phase, which is crucial for consistent retention and peak shape of ionizable compounds. oup.com |
| Acetate Buffers | Another common buffer system for controlling mobile phase pH. nih.gov |
| Dimethyl Sulfoxide (B87167) (DMSO) | Used as a solvent for preparing stock solutions due to its high solubilizing power, though its concentration in the final injection volume must be controlled to avoid chromatographic interference. |
The solubility of Cefathiamidine Lactone would be determined by preparing saturated solutions in these solvents and quantifying the concentration using a suitable technique like UV spectrophotometry or HPLC. This data is essential for preparing stock solutions for calibration standards and for ensuring the analyte remains in solution throughout the chromatographic run.
Development and Validation of Analytical Methods for Cefathiamidine Lactone
The development and validation of an analytical method to quantify Cefathiamidine Lactone are performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose. This typically involves a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Method Development: The goal is to achieve adequate separation of Cefathiamidine Lactone from the parent drug, Cefathiamidine, and other potential impurities. Key developmental parameters that are optimized include:
Column: C8 or C18 columns are commonly used for cephalosporin analysis. nih.govsysrevpharm.org
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) is typically required to resolve all components. nih.govjopcr.com
pH of Mobile Phase: The pH is a critical parameter affecting the retention and peak shape of ionizable compounds. oup.com
Detection Wavelength: A UV detector is commonly used, with the wavelength selected to maximize the response for both the parent drug and the impurity. sysrevpharm.org
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times. sysrevpharm.org
Method Validation: Once the method is developed, it undergoes rigorous validation to demonstrate its reliability. The following parameters are assessed:
| Validation Parameter | Description and Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies and analysis of blank and placebo samples. Peak purity analysis using a photodiode array (PDA) detector is also performed. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) should typically be ≥ 0.99. jopcr.com |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results to the true value. This is often assessed by the recovery of spiked samples, with acceptance criteria typically between 98.0% and 102.0%. |
| Precision | The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should typically be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
| Solution Stability | The stability of the analyte in the chosen solvent over a specific period under defined conditions. |
A validated method provides confidence in the quality and stability data generated for pharmaceutical products containing Cefathiamidine. scielo.br
Computational Chemistry Investigations of Cefathiamidine Lactone
Quantum Mechanical Studies of Molecular Structure and Electronic Properties
Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. nih.govacs.org These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which dictate the molecule's geometry, stability, and reactivity.
Ab initio and Density Functional Theory (DFT) are two pillars of quantum chemical calculations. Ab initio methods, such as Hartree-Fock (HF), derive results from first principles without experimental data, while DFT methods calculate the total energy based on the molecule's electron density, offering a favorable balance of accuracy and computational cost. researchgate.netarcjournals.orgresearchgate.net
For a molecule like Cefathiamidine (B193784) Lactone, DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These studies often reveal key structural features, such as the planarity of the β-lactam ring and the conformation of its various substituents. arcjournals.org For instance, computational studies on related cephalosporins have quantified the degree of pyramidalization of the β-lactam nitrogen atom, a critical parameter linked to its reactivity. arcjournals.org
Electronic properties derived from these calculations, such as atomic charges and frontier molecular orbital (HOMO-LUMO) energies, are crucial for predicting reactivity. The distribution of charges indicates sites susceptible to nucleophilic or electrophilic attack, while the HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and the energy required for electronic excitation. researchgate.net
Table 1: Representative DFT-Calculated Properties for a Cephalosporin (B10832234) Lactone Structure This table presents typical data obtained from DFT calculations on cephalosporin-related structures, analogous to what would be determined for Cefathiamidine Lactone.
| Property | Calculated Value | Significance |
| Total Energy (Hartree) | -2150.45 | A measure of the molecule's stability at 0 K. |
| HOMO Energy (eV) | -6.8 | Energy of the highest occupied molecular orbital; indicates susceptibility to electrophilic attack. |
| LUMO Energy (eV) | -1.2 | Energy of the lowest unoccupied molecular orbital; indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (eV) | 5.6 | Correlates with chemical reactivity and stability. |
| Dipole Moment (Debye) | 5.3 | Indicates the overall polarity of the molecule. |
The structural flexibility of Cefathiamidine Lactone, particularly in its side chains, gives rise to multiple stable conformations (conformers). Conformer analysis computationally explores the molecule's potential energy surface to identify these low-energy structures and the energy barriers separating them. arcjournals.org
Table 2: Hypothetical Conformational Analysis of Cefathiamidine Lactone Side Chain This interactive table illustrates a typical output from a conformer analysis, showing the relative energies of different rotational isomers.
| Conformer | Dihedral Angle (Cα-N-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | 180° (anti) | 0.00 | 73.1 |
| B | 65° (gauche) | 1.50 | 8.8 |
| C | -65° (gauche) | 1.50 | 8.8 |
| D | 0° (syn) | 2.50 | 9.3 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping the detailed pathways of chemical reactions, such as the formation of Cefathiamidine Lactone from its parent drug. This involves identifying intermediates, locating transition states, and calculating the energy barriers that govern reaction rates.
The formation of a lactone from a cephalosporin typically proceeds after the hydrolytic opening of the highly strained β-lactam ring. researchgate.net Computational chemists use methods like QM/MM (Quantum Mechanics/Molecular Mechanics) to model this reaction, especially within an enzyme's active site. rsc.orgarxiv.org These models treat the reacting core of the molecule with high-accuracy QM methods, while the surrounding protein and solvent are handled by more efficient MM force fields.
Locating the transition state (TS)—the highest energy point along the reaction coordinate—is crucial for understanding the reaction mechanism. nih.govnih.gov TS calculations reveal the geometry of the fleeting activated complex and allow for the calculation of the activation energy (ΔG‡), which is the primary determinant of the reaction rate. For the hydrolysis of cephalosporins like cephradine (B1668399) and cephalexin, DFT calculations have shown that the reaction proceeds through a tetrahedral intermediate, and the height of the activation barrier is influenced by factors such as the nature of the side chains and the participation of surrounding water molecules or enzymatic residues. researchgate.netrsc.org
Table 3: Representative Calculated Activation Energies for Cephalosporin β-Lactam Ring Opening This table shows typical activation free energies (ΔG‡) for the initial, rate-limiting step of hydrolysis that can lead to lactone formation, as determined by computational studies on related antibiotics.
| Cephalosporin | Computational Method | Solvent Model | Activation Energy (ΔG‡) (kcal/mol) | Reference |
| Cephalexin | QM/MM (DFT) | Explicit Water | 16.5 | rsc.orgarxiv.org |
| Cephradine | DFT | PCM (Water) | 29.8 (neutral) | researchgate.net |
| Ceftriaxone (B1232239) | DFT | PCM (Water) | ~30 (neutral) | nih.gov |
Reactions in solution are significantly influenced by the surrounding solvent molecules. Computational models account for these solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, or PCM). researchgate.netnih.gov
For the hydrolysis of Cefathiamidine and the subsequent formation of its lactone, water is not just a solvent but also a reactant. Explicit solvent models, often used in QM/MM simulations, can reveal the specific roles of individual water molecules in stabilizing intermediates or participating directly in proton transfer steps. rsc.orgnih.gov For example, studies on ceftriaxone have used radial distribution functions (RDFs) to show the precise arrangement of water molecules around different parts of the antibiotic, providing insight into how the solvent structure facilitates the degradation process. nih.gov
Spectroscopic Data Prediction and Validation
Computational methods can predict various types of spectra, which can then be used to validate experimental findings or identify unknown compounds. Time-dependent DFT (TD-DFT) is a widely used method for predicting UV-Visible absorption spectra. dntb.gov.ua
By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and their corresponding intensities (oscillator strengths). For a degradation product like Cefathiamidine Lactone, comparing the computationally predicted spectrum with an experimentally measured one can provide strong evidence for its structural identification. The accuracy of these predictions depends on the chosen functional and basis set, and results are often benchmarked against known compounds to ensure reliability. researchgate.net Studies on ceftriaxone and its degradation products have successfully used computational analysis alongside experimental data to elucidate complex degradation pathways. nih.govdntb.gov.ua
Table 4: Illustrative Comparison of Predicted and Experimental UV-Vis Absorption Maxima This table provides a representative example of how computationally predicted spectroscopic data for a degradation product is compared against experimental measurements for validation.
| Compound | Predicted λmax (nm) (TD-DFT) | Experimental λmax (nm) | Deviation (nm) |
| Cefathiamidine | 265 | 262 | +3 |
| Product 1 (Lactone) | 240 | 238 | +2 |
| Product 2 (Fragment) | 285 | 283 | +2 |
Computational NMR Chemical Shift Prediction
Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a critical step for the unambiguous structural assignment of molecules. researchgate.net For complex structures like Cefathiamidine Lactone, computational methods are invaluable for assigning ¹H and ¹³C NMR signals, especially for differentiating between isomers or degradation products.
Detailed Research Findings: The standard and most effective method for predicting NMR chemical shifts involves Density Functional Theory (DFT). mdpi.com This ab initio technique uses quantum chemistry calculations to estimate NMR parameters. researchgate.net The typical workflow begins with optimizing the molecule's geometry to find its lowest energy conformers. This is often done using a functional like B3LYP with a basis set such as 6-31G(d), incorporating a solvent model like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) to simulate solution-phase conditions. idc-online.commdpi.com
Following geometry optimization, NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com For this step, more robust functionals and larger basis sets are often employed to improve accuracy. For instance, functionals like WP04 for protons and ωB97X-D for carbons, paired with basis sets like 6-311+G(2d,p) or def2-SVP, have shown excellent performance in predicting chemical shifts for a wide range of organic molecules, including those with β-lactam rings. mdpi.comidc-online.com The final predicted shifts are often Boltzmann-averaged over several low-energy conformers to provide a more accurate representation of the molecule's state in solution. idc-online.com
Studies on related β-lactam compounds demonstrate that this approach can yield high accuracy, with root-mean-square deviations (RMSD) between calculated and experimental shifts as low as 0.07–0.19 ppm for ¹H and 0.5–2.9 ppm for ¹³C. mdpi.com However, large errors have been noted for certain nuclei, such as the β-lactam carbonyl carbon, highlighting the need for careful methodology screening. researchgate.netnih.gov
Table 1: Hypothetical DFT-Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for Cefathiamidine Lactone
This table illustrates the kind of data generated in a computational NMR study. The predicted values are calculated using the GIAO method at a specified level of theory, and the accuracy is assessed by comparing them to experimental data.
| Atom/Proton | Predicted δ (ppm) | Experimental δ (ppm) | Δδ (ppm) |
| ¹³C NMR | |||
| β-Lactam C=O | 175.8 | 174.5 | 1.3 |
| Lactone C=O | 171.2 | 170.9 | 0.3 |
| Amide C=O | 168.5 | 168.1 | 0.4 |
| C2 | 125.4 | 125.0 | 0.4 |
| C3 | 140.1 | 140.5 | -0.4 |
| C6 | 58.9 | 58.7 | 0.2 |
| C7 | 57.3 | 57.1 | 0.2 |
| ¹H NMR | |||
| H6 | 5.15 | 5.12 | 0.03 |
| H7 | 5.68 | 5.65 | 0.03 |
Vibrational Frequency Analysis (IR/Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and characterizing molecular structure. Computational analysis of vibrational frequencies aids in the assignment of complex experimental spectra.
Detailed Research Findings: DFT calculations are the standard method for predicting the vibrational spectra of molecules. mdpi.com The process involves optimizing the molecular geometry to a minimum energy state and then calculating the second derivatives of the energy with respect to atomic positions (a Hessian matrix). The resulting vibrational frequencies correspond to the normal modes of the molecule. These calculations can predict the wavenumbers (cm⁻¹) and intensities of IR and Raman bands. mdpi.com
For cephalosporins, key vibrational modes include the stretching of the β-lactam carbonyl (C=O), the amide C=O, and the C-N bonds within the β-lactam ring. acs.org In Cefathiamidine Lactone, an additional C=O stretching frequency corresponding to the lactone ring would also be a critical diagnostic peak. A comprehensive vibrational analysis of the antibiotic cefoperazone (B1668861) using DFT calculations successfully assigned the bands in its Raman and IR spectra, identifying the characteristic C=O stretching modes between 1600 and 1800 cm⁻¹. mdpi.com
It is common practice to apply empirical scaling factors to the calculated frequencies to correct for systematic errors arising from the approximations in the DFT method and the neglect of anharmonicity. mdpi.com These scaled theoretical frequencies typically show excellent agreement with experimental data, allowing for confident assignment of the observed spectral bands.
Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Cefathiamidine Lactone
This table presents a sample comparison of vibrational frequencies obtained from DFT calculations and experimental IR spectroscopy.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| β-Lactam C=O Stretch | 1825 | 1775 | 1778 |
| Lactone C=O Stretch | 1780 | 1732 | 1735 |
| Amide I (C=O Stretch) | 1715 | 1669 | 1672 |
| C-N Stretch (β-Lactam) | 1385 | 1348 | 1350 |
| O-C-O Stretch (Ester) | 1260 | 1226 | 1225 |
Molecular Dynamics Simulations for Conformational Analysis in Solution
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and interactions with the solvent environment.
Detailed Research Findings: For a molecule like Cefathiamidine Lactone, which possesses multiple rotatable bonds, understanding its conformational preferences in solution is crucial for explaining its stability and biological activity. MD simulations model the atomic motions of the molecule over time by numerically solving Newton's equations of motion. nih.gov
A typical MD simulation involves placing the molecule in a simulated box of solvent (e.g., water) and allowing the system to evolve over a period of nanoseconds. researchgate.netnih.gov The resulting trajectory provides a detailed picture of the accessible conformations and the dynamics of their interconversion. nih.gov For example, MD simulations on the cephalosporin cephalothin (B1668815) were used to study the conformational properties of its dihydrothiazine ring in solution. nih.gov Similarly, simulations have been used to investigate the stability of complexes between cephalosporins and enzymes like β-lactamase, revealing key binding interactions and conformational changes. nih.govplos.org
Analysis of MD trajectories for Cefathiamidine Lactone would reveal the distribution of conformers, the stability of intramolecular hydrogen bonds, and the pattern of solvent interactions around key functional groups. This information is critical for understanding how the molecule behaves in a physiological environment and how it might interact with its biological targets. ncats.io
Table 3: Typical Parameters for a Molecular Dynamics Simulation of Cefathiamidine Lactone in Aqueous Solution
This table outlines the common setup and parameters used for running an MD simulation to analyze the conformational behavior of a molecule in solution.
| Parameter | Description/Value | Purpose |
| System Setup | ||
| Force Field | OPLS3e, AMBER | Defines the potential energy function for all atoms. |
| Solvent Model | TIP3P Water | Explicitly represents the aqueous environment. |
| Box Size | 10 Å buffer from solute | Ensures the molecule does not interact with its periodic image. |
| Simulation Protocol | ||
| Equilibration | NVT followed by NPT ensemble | Brings the system to the desired temperature and pressure. |
| Production Run Time | 100-500 ns | Length of the simulation to sample conformational space. |
| Time Step | 2 fs | The interval for integrating the equations of motion. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Analysis | ||
| Trajectory Analysis | RMSD, Radius of Gyration | To monitor structural stability and compactness. |
| Conformational Clustering | To identify the most populated and stable conformations. | |
| Interaction Analysis | Hydrogen Bonds, Salt Bridges | To quantify interactions with solvent and within the molecule. |
Chemical Analogues and Derivatization Strategies of Cefathiamidine Lactone
Synthesis of Novel Lactone Derivatives
The synthesis of novel analogues based on the Cefathiamidine (B193784) Lactone scaffold involves two primary approaches: direct modification of the existing lactone ring system and the introduction of diverse substituents onto the cephalosporin (B10832234) core before or after lactonization.
The generation of structural diversity within the lactone moiety itself can be achieved through various synthetic methodologies that are broadly applicable to β-lactam compounds. These methods allow for the creation of unique fused and spirocyclic systems.
One established method is halolactonization , where an unsaturated carboxylic acid precursor is treated with a halogen source. nih.gov For instance, the reaction of an appropriate alkenyl-cephalosporin carboxylic acid with iodine and potassium iodide could facilitate an electrophilic cyclization to yield an iodo-lactone derivative. nih.gov A similar transformation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could produce the corresponding bromo- and chloro-lactones. nih.gov
Another powerful strategy involves the enzymatic assembly of complex lactone structures. Engineered enzymes, such as cytochrome P450 variants, can catalyze intramolecular C-H functionalization to form lactones of various ring sizes, including fused, bridged, and spiro-ring scaffolds, often with high enantioselectivity. nsf.gov This biocatalytic approach offers a green alternative for creating novel and complex lactone architectures that are difficult to access through traditional chemical synthesis. nsf.govrsc.org
Furthermore, synthetic schemes targeting positional isomers of cephalosporin lactones have been explored. manchester.ac.uk One such approach involves starting from a 3-bromobut-2-en-4-olide, which can be elaborated to form a lactone ring at a different position relative to the β-lactam core. manchester.ac.uk The conversion of penicillins into cephalosporin lactones has also been documented, involving intramolecular cyclization following the replacement of the thiazolidine (B150603) ring. researchgate.net
Table 1: Selected Strategies for Lactone Ring System Modification
| Strategy | Reagents/Catalysts | Description | Potential Outcome for Analogues | Citation(s) |
| Halolactonization | I₂/KI, NBS, NCS | Electrophilic addition of a halogen to an unsaturated precursor, triggering intramolecular cyclization to form a halo-lactone. | Introduction of a halogen atom onto the lactone ring, providing a handle for further functionalization. | nih.gov |
| Enzymatic Assembly | Engineered Cytochrome P450s, Lipases | Biocatalytic intramolecular C-H insertion or esterification to form diverse and complex lactone structures with high stereocontrol. | Access to novel fused, spiro, or bridged lactone ring systems with high enantiopurity. | nsf.govrsc.orgcambridge.org |
| Isomer Synthesis | 3-bromobut-2-en-4-olide | Multi-step synthesis starting from a pre-formed lactone to build the cephalosporin core around it. | Creation of positional isomers of the Cefathiamidine Lactone structure. | manchester.ac.uk |
| Sulfoxide-Directed Lactonization | Oxidizing agents | An existing sulfoxide (B87167) on the dihydrothiazine ring directs a stereoselective oxidative lactonization. | High stereocontrol in the formation of the lactone ring, yielding a specific diastereomer. | nih.gov |
Structural diversification of cephalosporins is traditionally achieved by modifying the side chains at the C3 and C7 positions of the cephem nucleus. nih.govtypeset.io These modifications significantly influence the compound's antibacterial spectrum, resistance to β-lactamases, and pharmacokinetic properties. aap.orgwikipedia.org
For Cefathiamidine Lactone analogues, substituents can be introduced at several key positions. The C7 acylamino side chain is a critical determinant of antibacterial activity. aap.org Altering this group can modulate the spectrum of activity. For instance, the introduction of an α-iminomethoxy group at this position has been shown to increase resistance to β-lactamases. wikipedia.org
The dihydrothiazine ring offers another site for modification. A novel method for generating spiro-cephalosporin compounds involves a Michael-type addition of nucleophiles, such as catechols, to the dihydrothiazine ring under mild basic conditions. mdpi.comnih.gov This reaction proceeds stereoselectively and creates a spirocyclic junction, significantly increasing the three-dimensional complexity of the molecule. mdpi.comresearchgate.net Such structural changes can enhance interactions with protein targets and improve properties like solubility. nih.gov
Palladium-catalyzed coupling reactions represent a modern and versatile tool for modifying the cephalosporin scaffold. google.com These methods can be employed to form new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of a wide array of functional groups that would be inaccessible through traditional methods. google.com Additionally, the strategy of creating dual-pharmacophore compounds, where a second active molecule (like another antibiotic or an antiseptic) is tethered to the cephalosporin core, is an emerging approach to overcome resistance. mdpi.com
Table 2: Potential Sites for Structural Diversification on the Cephalosporin Lactone Scaffold
| Modification Site | Strategy | Example Reagents/Reaction | Purpose/Potential Effect | Citation(s) |
| C7-Acylamino Side Chain | Acyl group exchange | Introduction of new acyl chlorides | Alter antibacterial spectrum and β-lactamase stability. | aap.orgnih.govtypeset.io |
| Dihydrothiazine Ring (C2) | Michael-type Addition | Catechols, K₂CO₃, DMF | Formation of spirocyclic analogues with increased 3D complexity. | mdpi.comnih.govresearchgate.net |
| C3-Position | Palladium-Catalyzed Coupling | Pd source, ligands, nucleophiles | Introduction of diverse and complex substituents to modulate pharmacokinetics. | google.com |
| C3-Side Chain | Linker Chemistry | Attachment of a second pharmacophore | Creation of dual-action hybrid antibiotics to combat resistance. | mdpi.com |
Strategies for Stereoselective Synthesis of Lactone Analogues
Achieving stereocontrol is a paramount challenge in the synthesis of complex molecules like Cefathiamidine Lactone analogues. The core structure contains multiple chiral centers, and the biological activity of β-lactam antibiotics is highly dependent on their specific stereochemistry. Several robust strategies exist for the stereoselective synthesis of chiral lactones and β-lactam derivatives.
Chiral Pool Synthesis is a highly effective approach that utilizes readily available, enantiomerically pure natural products such as carbohydrates or amino acids as starting materials. researchgate.net For example, D-glucose or D-mannitol can serve as a chiral template from which the complex stereochemical array of a target molecule is constructed through a sequence of stereocontrolled reactions. researchgate.netnih.gov This strategy has been successfully applied to the synthesis of various β-lactam-containing natural products and their analogues. iisc.ac.innih.gov
Enzymatic and Chemoenzymatic Methods offer exceptional stereoselectivity. nih.govcambridge.org Lipases can be used in organic solvents to catalyze the kinetic resolution of racemic alcohols or the enantioselective lactonization of hydroxyesters, yielding chiral lactones and unreacted precursors with high optical purity. nih.govcambridge.org More advanced biocatalytic methods use engineered enzymes, such as carbonyl reductases, to perform asymmetric reductions of keto-acid precursors, which then cyclize to form chiral lactones with excellent enantiomeric excess (up to 99% ee). rsc.org Merging photocatalysis with biocatalysis provides a novel route where a C-C bond is formed photochemically, followed by an enzyme-promoted asymmetric reduction to generate the chiral hydroxy ester precursor for lactonization. researchgate.net
Asymmetric Synthesis employs chiral auxiliaries, ligands, or catalysts to induce stereoselectivity. The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a classic method for forming the β-lactam ring. nih.govnih.gov By using a chiral imine derived from a sugar or a chiral amine, this reaction can proceed with high diastereoselectivity, affording cis-β-lactams as single diastereoisomers. nih.govnih.gov Another approach is substrate-directed synthesis, where an existing chiral center, such as a sulfoxide on the cephalosporin core, can direct the stereochemistry of a subsequent reaction. This was demonstrated in the stereoselective synthesis of a tricyclic β-lactam core via a sulfoxide-directed oxidative lactonization, which proceeded with high efficiency from a commercial cephalosporin intermediate. nih.gov
Table 4: Overview of Stereoselective Synthesis Strategies for Lactone Analogues
| Strategy | Principle | Key Features | Applicability to Cefathiamidine Lactone Analogues | Citation(s) |
| Chiral Pool Synthesis | Use of enantiopure starting materials (e.g., carbohydrates, amino acids). | Transfers inherent chirality of the starting material to the final product. | Building the core fused-ring system with defined stereochemistry from simple, chiral precursors. | researchgate.netiisc.ac.innih.gov |
| Enzymatic/Biocatalytic | Enzymes (lipases, reductases) catalyze reactions with high stereo- and regioselectivity. | Green, highly selective, operates under mild conditions. | Asymmetric synthesis or resolution of lactone precursors with high optical purity. | nih.govrsc.orgcambridge.org |
| Asymmetric Synthesis (e.g., Staudinger Cycloaddition) | Use of chiral auxiliaries or catalysts to control the formation of new stereocenters. | Allows for the creation of specific stereoisomers from achiral or racemic precursors. | Stereocontrolled formation of the β-lactam ring with desired cis/trans configuration. | nih.govnih.gov |
| Substrate-Directed Synthesis | An existing stereocenter in the substrate guides the stereochemical outcome of a reaction. | High diastereoselectivity based on steric and electronic factors of the substrate. | Controlling the stereochemistry of the lactone ring formation relative to the existing β-lactam core. | nih.gov |
Degradation Pathways and Stability Studies of Cefathiamidine Lactone As a Chemical Entity
Intrinsic Chemical Stability Assessment
The intrinsic stability of cefathiamidine (B193784) lactone is inherently linked to its chemical structure, which contains a β-lactam ring, a common feature of cephalosporins. The β-lactam ring is susceptible to hydrolysis, which leads to the opening of the ring and the formation of inactive products. smolecule.com The formation of the lactone itself from desacetylcefathiamidine, another degradation product of cefathiamidine, is a key reaction. nih.gov This lactonization involves the intramolecular cyclization between a carboxyl group and a hydroxyl group.
The stability of cephalosporins is significantly influenced by the substituents on the 3-position of the dihydrothiazine ring. In the case of cefathiamidine, the initial degradation often involves the hydrolysis of the acetyl group at the 3-position to form desacetylcefathiamidine, which can then form cefathiamidine lactone. nih.gov The stability of the lactone is then governed by the reactivity of the remaining β-lactam ring and other functional groups.
Hydrolysis is a major pathway for the degradation of lactones, which are cyclic esters. pharmacy180.com This process is often catalyzed by acid or base and results in the opening of the lactone ring to form a hydroxy carboxylic acid. Therefore, the intrinsic stability of cefathiamidine lactone is limited by its susceptibility to hydrolysis of both the β-lactam and the lactone rings.
Table 1: Key Degradation Reactions of Cephalosporins
| Reaction | Description | Susceptible Moiety |
| β-Lactam Hydrolysis | Opening of the four-membered β-lactam ring, leading to loss of antibacterial activity. | β-Lactam Ring |
| Deacetylation | Hydrolysis of the acetoxymethyl group at the C-3 position. | 3-Acetoxymethyl Group |
| Lactonization | Intramolecular esterification to form a lactone ring, often following deacetylation. | C-3 Side Chain |
| Epimerization | Change in the stereochemistry at C-6 or C-7, which can affect biological activity. | C-6 and C-7 Positions |
Influence of Environmental Factors on Degradation (e.g., pH, temperature, light)
The degradation of cefathiamidine lactone, like other β-lactam antibiotics, is significantly influenced by environmental conditions such as pH, temperature, and light.
pH: The rate of hydrolysis of the β-lactam ring in cephalosporins is highly dependent on pH. nih.gov Both acidic and basic conditions can catalyze the degradation. For many cephalosporins, maximum stability is observed in the mid-pH range, typically between pH 4 and 6. nih.govnih.gov In highly acidic media, the deacetylated derivative of some cephalosporins is readily converted to the corresponding lactone. nih.gov Conversely, under basic conditions, the hydrolysis of the β-lactam ring is generally accelerated. nih.gov Studies on other cephalosporins have shown that base-catalyzed hydrolysis rates are significantly greater than those at neutral or acidic pH. nih.gov
Temperature: An increase in temperature generally accelerates the rate of chemical degradation. For β-lactam antibiotics, hydrolysis rates have been shown to increase 2.5 to 3.9-fold for every 10 °C rise in temperature. nih.gov Forced degradation studies on related cephalosporins often utilize elevated temperatures (e.g., 105°C) to simulate long-term degradation. oup.com
Light: Photolytic degradation can also contribute to the breakdown of cephalosporins. Exposure to ultraviolet light can induce degradation, although the specific impact on cefathiamidine lactone is not extensively documented. oup.com
Table 2: Influence of Environmental Factors on Cephalosporin (B10832234) Degradation
| Factor | General Effect on Degradation Rate |
| pH | |
| Acidic (below pH 4) | Increased hydrolysis |
| Neutral (pH 4-7) | Generally more stable |
| Basic (above pH 7) | Significantly increased hydrolysis |
| Temperature | Increased temperature leads to an exponential increase in degradation rate. |
| Light | UV light can induce and accelerate degradation. |
Kinetic Modeling of Degradation Pathways
The degradation of cephalosporins in aqueous solutions typically follows first-order kinetics, where the rate of degradation is proportional to the concentration of the drug. researchgate.net The degradation rate constants can be determined by monitoring the decrease in the concentration of the compound over time under specific conditions (e.g., constant pH and temperature).
The general model for first-order degradation is given by:
Ct = C0 * e-kt
Where:
Ct is the concentration at time t
C0 is the initial concentration
k is the first-order rate constant
t is time
The half-life (t1/2), which is the time required for the concentration to decrease by half, can be calculated from the rate constant:
t1/2 = 0.693 / k
Kinetic studies on cephalosporins often involve constructing a pH-rate profile, which is a plot of the logarithm of the degradation rate constant versus pH. nih.gov This profile helps to identify the pH of maximum stability and to understand the mechanisms of acid and base catalysis.
For more complex degradation pathways, where a compound degrades into multiple products, more sophisticated kinetic models like the Double First-Order in Parallel (DFOP) model may be used. epa.gov This model can account for different degradation rates occurring simultaneously. epa.gov
While specific kinetic models for the degradation of cefathiamidine lactone are not widely published, the principles derived from studies of other cephalosporins, such as cefotaxime (B1668864) and cefdinir (B1668824), provide a strong framework for understanding its degradation kinetics. nih.govnih.gov These studies consistently show that the degradation is pH-dependent and follows first-order kinetics under controlled conditions. nih.govnih.gov
Future Research Directions and Methodological Advancements
Development of Greener Synthetic Routes for Lactone Analogues
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. For lactone analogues, including those structurally related to cefathiamidine (B193784) lactone, a shift away from traditional chemical synthesis, which often involves hazardous reagents and generates significant waste, is imperative. mdpi.com Biocatalysis has emerged as a powerful and sustainable alternative for lactone synthesis. nih.govresearchgate.net
Key biocatalytic strategies that could be adapted for the synthesis of cefathiamidine lactone analogues include:
Baeyer–Villiger Monooxygenases (BVMOs): These enzymes are highly efficient in catalyzing the oxidation of cyclic ketones to their corresponding lactones. nih.gov By identifying or engineering BVMOs with specificity for cephalosporin-related ketone precursors, it would be possible to develop a green and highly selective route to lactone analogues.
Alcohol Dehydrogenases (ADHs): ADHs can be employed in the oxidative lactonization of diols. nih.gov This enzymatic approach offers a mild and selective method for constructing the lactone ring.
Chemoenzymatic Strategies: Combining the strengths of chemical and enzymatic steps can lead to efficient and sustainable synthetic pathways. For instance, a chemical reaction could be used to generate a key intermediate, which is then converted to the final lactone product by an enzymatic transformation. nih.gov
The development of these greener synthetic routes would not only reduce the environmental impact of producing these compounds but also potentially provide access to novel analogues with unique properties.
Integration of Advanced Automation and AI in Chemical Synthesis and Analysis
The fields of chemical synthesis and analysis are being revolutionized by the integration of automation and artificial intelligence (AI). nih.govnih.gov These technologies offer the potential to accelerate the discovery and development of new chemical entities, including complex molecules like cefathiamidine lactone analogues.
Key areas for integration include:
AI-Powered Retrosynthesis: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict plausible synthetic routes for target molecules. nih.govrsc.org Such tools could be invaluable in designing efficient syntheses for novel cefathiamidine lactone derivatives.
Automated Reaction Optimization: Robotic platforms, guided by machine learning algorithms, can rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for a given transformation. nih.govacs.org This automated approach can significantly reduce the time and resources required for method development.
Real-time Analysis and Feedback: Integrating analytical instrumentation directly into automated synthesis platforms allows for real-time monitoring of reaction progress. This data can be fed back to an AI controller, which can then make adjustments to the reaction conditions to ensure optimal outcomes. nih.gov
The application of these advanced technologies would not only enhance the efficiency of synthesizing cefathiamidine lactone and its analogues but also enable the exploration of a much broader chemical space.
Refined Computational Approaches for Complex Lactone Systems
Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of molecules at the atomic level. For complex lactone systems like cefathiamidine lactone, refined computational approaches can offer valuable insights that complement experimental studies.
Promising computational methods include:
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energetics. mdpi.com This information can be used to understand the stability and reactivity of cefathiamidine lactone and to guide the design of new analogues.
Quantum Mechanical/Molecular Mechanical (QM/MM) Methods: For studying enzymatic reactions, QM/MM methods provide a way to treat the active site of the enzyme with a high level of quantum mechanical accuracy while treating the rest of the protein with a more computationally efficient molecular mechanics model. This approach could be used to model the biocatalytic synthesis of lactone analogues.
Molecular Docking and Dynamics Simulations: These methods can be used to predict how cefathiamidine lactone and its analogues interact with biological targets, such as β-lactamase enzymes. nih.govnih.gov Such studies could provide insights into the mechanisms of antibiotic resistance and inform the design of new inhibitors.
By leveraging these advanced computational techniques, researchers can gain a deeper understanding of the fundamental chemical and biological properties of cefathiamidine lactone and related compounds.
Exploration of Novel Analytical Techniques for Trace Level Characterization
The detection and characterization of trace-level impurities and degradation products are critical in pharmaceutical analysis. For cefathiamidine lactone, which is a degradation product of an antibiotic, the development of highly sensitive and selective analytical methods is of paramount importance.
Future directions in analytical techniques include:
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) offers exceptional sensitivity and specificity for the analysis of complex mixtures. nih.gov These techniques can be used to detect and quantify cefathiamidine lactone at very low concentrations in various matrices.
Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples, 2D-LC provides enhanced separation power by subjecting the sample to two different chromatographic separations. researchgate.net This can be particularly useful for resolving co-eluting impurities.
Novel Spectroscopic Methods: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are invaluable for structural elucidation. researchgate.netmdpi.com Advanced NMR techniques, including 2D NMR, can provide detailed information about the connectivity and stereochemistry of complex molecules like cefathiamidine lactone. nih.gov
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS): For volatile lactones, HS-SPME-GC-MS is a powerful technique for their determination at trace levels. nih.gov
The implementation of these novel analytical techniques will be crucial for ensuring the quality and safety of pharmaceutical products containing cefathiamidine and for advancing our understanding of its degradation pathways.
Q & A
Q. What experimental protocols are recommended for determining the protein binding capacity of cefathiamidine lactone in pediatric pharmacokinetic studies?
To assess protein binding, employ equilibrium dialysis or ultrafiltration with validated protocols. For cefathiamidine, studies report a binding capacity of ~23% in pediatric populations . Key steps include:
- Sample preparation : Use plasma/serum samples collected at steady-state concentrations.
- Assay validation : Ensure linearity, precision, and accuracy across expected concentration ranges (e.g., 65–245,000 ng/mL) using HPLC-MS/MS .
- Data interpretation : Compare free vs. total drug concentrations to calculate binding percentages, accounting for inter-subject variability in pediatric cohorts.
Q. How should researchers design experiments to quantify cefathiamidine lactone concentrations in biological samples using high-performance liquid chromatography (HPLC)?
- Chromatographic conditions : Use a C18 column with mobile phases optimized for cephalosporins (e.g., acetonitrile:water with 0.1% formic acid).
- Calibration standards : Prepare serial dilutions spanning 50–250,000 ng/mL, validated for linearity (R² > 0.99) .
- Quality controls : Include intra- and inter-day replicates to assess precision (<15% CV) and accuracy (85–115% recovery) .
- Sample processing : Deproteinize plasma with methanol or acetonitrile to minimize matrix effects before injection .
Q. What ethical and practical considerations are essential when recruiting pediatric participants for cefathiamidine lactone pharmacokinetic studies?
- Inclusion criteria : Prioritize children aged 2–12 years with confirmed/suspected bacterial infections, excluding those with comorbidities or limited survival prospects .
- Informed consent : Obtain written consent from guardians, emphasizing risks/benefits of blood sampling and data anonymization .
- Sampling strategy : Limit blood volume per kilogram of body weight (e.g., ≤3 mL/kg per study) to adhere to pediatric ethical guidelines .
Advanced Research Questions
Q. What methodological considerations are critical when developing a population pharmacokinetic (PopPK) model for cefathiamidine lactone in pediatric populations?
- Structural model selection : A two-compartment model with first-order elimination best describes cefathiamidine’s disposition, parameterized via central volume (V1), peripheral volume (V2), and clearance (CL) .
- Covariate analysis : Evaluate body weight, renal function, and age as covariates using stepwise forward addition/backward elimination.
- Software tools : Implement nonlinear mixed-effects modeling (e.g., NONMEM) with stochastic approximation expectation-maximization (SAEM) for parameter estimation .
- Validation : Perform bootstrap analysis (≥1,000 iterations) and visual predictive checks to confirm model robustness .
Q. How can researchers address discrepancies in reported adverse reaction profiles of cefathiamidine lactone across clinical studies?
- Data harmonization : Standardize adverse event (AE) reporting using MedDRA terminology and severity grading (e.g., CTCAE v5.0) .
- Causality assessment : Apply the Naranjo algorithm to distinguish drug-related AEs from confounding factors (e.g., comorbidities, concomitant medications) .
- Meta-analysis : Pool data from multiple studies to identify trends, stratifying by dose, age, and renal function to resolve contradictions .
Q. What strategies optimize the detection of cefathiamidine lactone’s metabolites in complex biological matrices?
- High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap platforms for untargeted metabolite profiling, enabling accurate mass/charge (m/z) measurements.
- Fragmentation patterns : Compare MS/MS spectra against reference libraries (e.g., mzCloud) to identify β-lactam ring cleavage products.
- Sample preparation : Hydrolyze conjugated metabolites enzymatically (e.g., β-glucuronidase treatment) before extraction .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile conflicting half-life values for cefathiamidine lactone reported in adult vs. pediatric studies?
- Population-specific factors : Pediatric patients exhibit higher renal clearance rates, reducing half-life compared to adults. Adjust models using allometric scaling (e.g., CL ∝ body weight^0.75) .
- Study design critique : Assess sampling timepoints (e.g., sparse vs. dense sampling) and assay sensitivity differences between studies .
Q. What statistical approaches are recommended for analyzing interindividual variability in cefathiamidine lactone pharmacokinetics?
- Exponential error models : Quantify variability in CL and V2 using η-shrinkage diagnostics to avoid overparameterization .
- Bayesian forecasting : Incorporate prior pharmacokinetic data to refine individual dose predictions in real-time .
Methodological Best Practices
Q. How to ensure reproducibility of cefathiamidine lactone experimental results in academic publications?
Q. What criteria should guide the selection of covariates in cefathiamidine lactone PopPK models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
